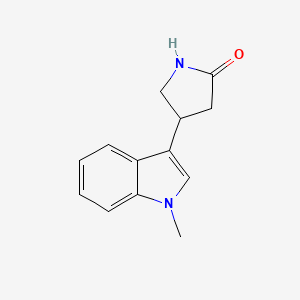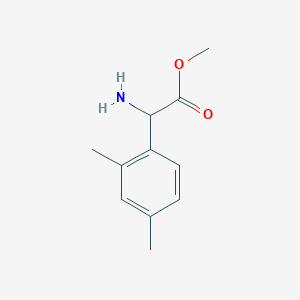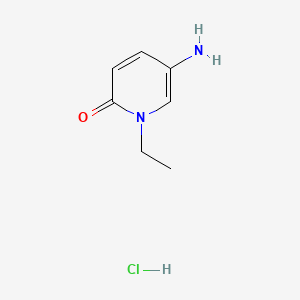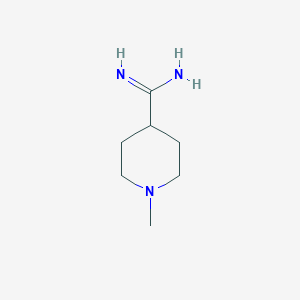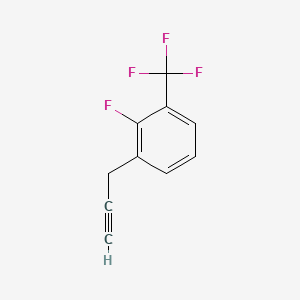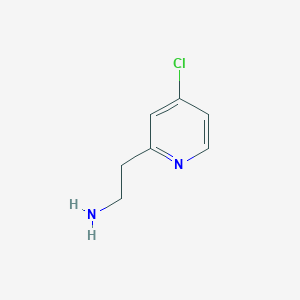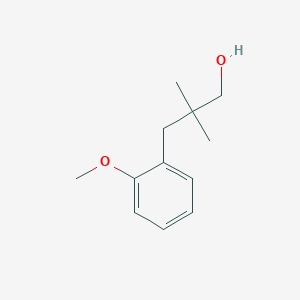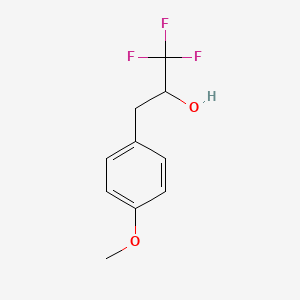
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol: is an organic compound that belongs to the class of secondary alcohols It features a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base, followed by reduction of the resulting intermediate.
Example Synthetic Route:
-
Aldol Condensation:
Reactants: 4-methoxybenzaldehyde, trifluoroacetone
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Product: Intermediate β-hydroxyketone
-
Reduction:
Reactants: Intermediate β-hydroxyketone
Conditions: Reducing agent (e.g., sodium borohydride), solvent (e.g., methanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Esterification: Formation of esters with carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride.
Major Products Formed
Oxidation: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
Reduction: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters such as 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-yl acetate
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-phenylpropan-2-ol: Lacks the methoxy group, resulting in different chemical and biological properties.
1,1,1-Trifluoro-3-(4-hydroxyphenyl)propan-2-ol:
1,1,1-Trifluoro-3-(4-chlorophenyl)propan-2-ol: Contains a chloro group, which can influence its chemical behavior and interactions.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H11F3O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
Clave InChI |
CXMGVRYEFRBQFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


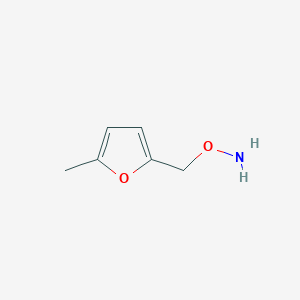
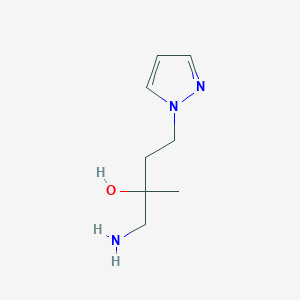


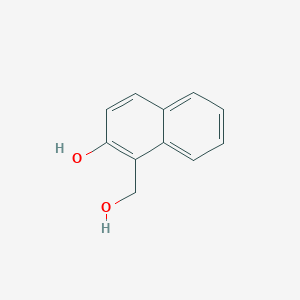
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
